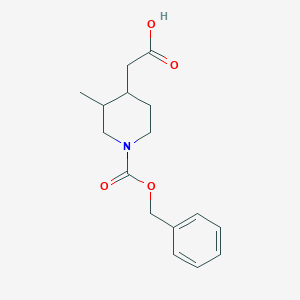

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid

Description

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 3-position, and an acetic acid moiety at the 4-position of the piperidine ring. The Cbz group enhances stability during synthetic processes, while the acetic acid side chain provides a functional handle for further derivatization.

This compound is likely used in pharmaceutical research as a precursor for drug candidates, particularly in peptide synthesis or enzyme inhibitor development.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

2-(3-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C16H21NO4/c1-12-10-17(8-7-14(12)9-15(18)19)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |

InChI Key |

FQAUIKXVEAZQAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group (Cbz) followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-methylpiperidine with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection of Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a temporary amine protector, removable under specific conditions to expose the free piperidine nitrogen:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂ gas, PtO₂ catalyst | Cleaves Cbz group to form free amine | 86%* | |

| Acidolysis | HBr in acetic acid | Removes Cbz via protonation | N/A† |

*Reported for analogous Cbz-piperidine acetic acid derivative.

†Predicted based on standard Cbz cleavage mechanisms.

Functional Group Transformations at Acetic Acid Moiety

The carboxylic acid group undergoes classic derivatization reactions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ + ROH | Alkyl ester derivatives | Prodrug synthesis |

| Amide Formation | EDC/HOBt + amine | Peptide-like conjugates | Bioactive compound development |

| Reduction | LiAlH₄ in THF | 2-(piperidinyl)ethanol derivative | Alcohol intermediate production |

The 3-methyl group increases steric hindrance at the piperidine ring, slightly reducing reaction rates compared to non-methylated analogs .

Piperidine Ring Modifications

The methyl-substituted piperidine core participates in stereoselective reactions:

| Reaction Type | Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic aqueous solution | N-oxide formation | Enhances polarity for HPLC |

| Alkylation | LDA, alkyl halide | Quaternary carbon synthesis | Limited by methyl group sterics |

| Epoxidation | mCPBA | Epoxide at adjacent double bond‡ | Requires prior dehydrogenation |

‡Requires introduction of double bond via dehydrogenation catalysts.

Multi-Step Synthetic Pathways

Industrial-scale synthesis often employs sequential reactions:

Example Protocol (Adapted from ):

-

Cbz Protection: React 2-(3-methylpiperidin-4-yl)acetic acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (NaOH, 0-20°C, 24 hr) → 95% yield*

-

Purification: Acidify to pH 1, extract with diisopropyl ether

-

Downstream Functionalization: Esterify with ethyl chloroformate for prodrug synthesis

*Modified from 2-(piperidin-4-yl)acetic acid protocol .

Stability Under Reaction Conditions

Critical stability considerations:

| Condition | Stability Profile | Mitigation Strategy |

|---|---|---|

| High pH (>10) | Partial Cbz group hydrolysis | Maintain pH <9 during reactions |

| Oxidative environments | Radical formation at methyl group | Use antioxidant additives |

| High temperature | Decarboxylation risk | Perform reactions below 60°C |

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The benzyloxycarbonyl group can also serve as a protecting group, allowing selective reactions at other functional sites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its structural analogs:

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analog data.

Key Observations:

- Chain Length: Propanoic acid analogs (e.g., CAS 63845-33-0) exhibit higher lipophilicity (XLogP3 = 2.2) than acetic acid derivatives, influencing membrane permeability .

- Substituent Effects : Fluorine substitution (CAS 1303974-60-8) introduces electronegativity, which may enhance hydrogen bonding or metabolic stability compared to hydrophobic methyl groups .

Biological Activity

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid, also referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

- CAS Number : 2306260-89-7

- Purity : ≥97% .

The compound's biological activity can be attributed to its structural components, particularly the piperidine ring and the benzyloxycarbonyl group. These features are crucial for interaction with various biological targets, including enzymes and receptors involved in neurological and cancer-related pathways.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid have shown efficacy against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated a reduction in cell viability by approximately 55% at a concentration of 10 µM after three days of treatment .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Compounds with a similar piperidine structure have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. For example, certain derivatives exhibited IC50 values as low as 0.22 µM for AChE inhibition . This suggests that 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural modifications. Key findings from SAR studies indicate:

- The presence of the benzyloxycarbonyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

- Modifications on the piperidine ring can significantly alter the compound's affinity for target enzymes and receptors .

Study on Anticancer Effects

A systematic investigation focused on the anticancer potential of piperidine derivatives revealed that compounds with modifications similar to those found in 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid showed promising results in both in vitro and in vivo models. The study utilized xenograft models where treated mice exhibited reduced tumor growth rates compared to controls .

Neuroprotective Effects

In another study examining neuroprotective properties, compounds with structural similarities were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotection, correlating with cholinesterase inhibition, which is crucial for maintaining neurotransmitter levels in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step strategies, starting with the protection of the piperidine amine using a benzyloxy carbonyl (Cbz) group. For example, analogous compounds (e.g., 2-(1-(((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid, CAS 137428-09-7) are synthesized via sequential acylation and carboxylation steps . Optimization may include:

- Protecting Group Stability : The Cbz group is acid-labile; thus, neutral or mildly basic conditions are preferred during coupling reactions.

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency in multi-step reactions .

- Temperature Control : Reactions are often conducted at 40–100°C under inert atmospheres to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the benzyloxy group (δ 7.2–7.4 ppm, aromatic), piperidine methyl (δ 1.0–1.2 ppm), and acetic acid moiety (δ 3.2–3.5 ppm).

- ¹³C NMR : Confirms carbonyl carbons (Cbz: ~155 ppm; acetic acid: ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% as per industry standards) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cbz group: m/z ~91) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Immediate flushing with water for 15 minutes is required upon exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as toxicological data for structurally similar piperidine derivatives are incomplete .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the 3-methylpiperidin-4-yl position influence biological activity and synthetic reproducibility?

Methodological Answer:

- Diastereomer Separation : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Minor changes in chromatographic conditions (e.g., mobile phase polarity) may alter elution order .

- Biological Relevance : Stereochemistry impacts receptor binding; for example, (R)-vs. (S)-configurations in analogous compounds show 10–100× differences in IC₅₀ values . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like proteases or GPCRs .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays).

- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity .

- Computational Modeling : QSPR (Quantitative Structure-Property Relationship) models predict logP and solubility based on molecular descriptors (e.g., topological polar surface area) .

Q. What strategies improve the compound’s stability in aqueous solutions for long-term biochemical assays?

Methodological Answer:

- pH Optimization : Store solutions at pH 5–6 to minimize hydrolysis of the Cbz group. Buffers like citrate are preferred over phosphate to avoid metal-catalyzed degradation .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf life .

- Light Sensitivity : Amber vials prevent photodegradation, as UV exposure cleaves the benzyloxy carbonyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.